molecular formula C20H25N3O2 B4423818 N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Cat. No.: B4423818
M. Wt: 339.4 g/mol
InChI Key: PCHCWGOWRPEZFI-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenyl group attached to the acetamide nitrogen and a piperazine ring substituted with a 2-methylphenyl group. This compound belongs to a class of molecules designed to modulate biological targets such as matrix metalloproteinases (MMPs), serotonin/dopamine receptors, or antimicrobial pathways, depending on structural modifications .

Key structural features:

  • Acetamide core: Provides hydrogen-bonding capacity via the carbonyl and NH groups.
  • 4-Methoxyphenyl group: Enhances lipophilicity and influences electronic properties through the methoxy substituent.
  • 4-(2-Methylphenyl)piperazine: The 2-methylphenyl group introduces steric effects and modulates receptor binding compared to other arylpiperazines.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-5-3-4-6-19(16)23-13-11-22(12-14-23)15-20(24)21-17-7-9-18(25-2)10-8-17/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHCWGOWRPEZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328795
Record name N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

406929-41-7
Record name N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then substituted with 4-methoxyphenyl and 2-methylphenyl groups using appropriate halides and catalysts.

    Acetylation: The final step involves the acetylation of the substituted piperazine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in the substituents on the piperazine ring and the aryl group attached to the acetamide . Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 2-Methylphenyl 4-Methoxyphenyl ~395.5* Not Reported
2-(4-(p-Tolyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14) 4-Methylphenyl (p-tolyl) 4-(p-Tolyl)thiazol-2-yl 426.96 282–283
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (Compound 18) 4-Methoxyphenyl 4-(4-Methoxyphenyl)thiazol-2-yl 438.54 302–303
N-(4-Methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-Nitrophenyl 4-Methoxyphenyl 370.41 Not Reported
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-Methoxyphenyl 4-(6-Methylbenzothiazol-2-yl)phenyl 474.59 Not Reported

*Calculated based on molecular formula.

Key Observations :

  • Piperazine Substituent Effects: Electron-donating groups (e.g., 2-methylphenyl, 4-methoxyphenyl) enhance basicity and receptor affinity in serotonin/dopamine receptor ligands .
  • Acetamide Aryl Group :
    • Thiazole or benzothiazole substituents (e.g., Compounds 14, 16) improve MMP inhibitory activity compared to simple phenyl groups .
    • Methoxy groups enhance metabolic stability but may reduce solubility .

Pharmacological Comparisons

Anticancer and Anti-Inflammatory Activity:
  • The target compound’s structural analogs, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide , exhibit potent anticancer activity (IC₅₀ < 10 µM) against HCT-116 and MCF-7 cell lines .
  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 28) shows anti-inflammatory activity by inhibiting MMP-9 (IC₅₀ = 2.3 µM) .
Antimicrobial Activity:
  • Piperazine-acetamide derivatives with benzo[d]thiazole sulfonyl groups (e.g., Compound 47 in ) demonstrate broad-spectrum antibacterial activity (MIC = 4–8 µg/mL against S. aureus).
Anticonvulsant Activity:
  • N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) reduces seizure duration by 60% in rodent models , suggesting that methylpiperazine analogs may have CNS applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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